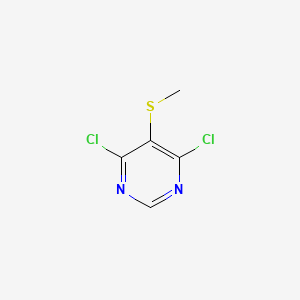
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of dichlorophenyl and dimethylamino groups attached to a prop-2-en-1-one backbone
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The key step involves the condensation of 2,3-dichlorobenzaldehyde with dimethylamine in the presence of a base to form the desired product.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve solvents like ethanol or dichloromethane and may require heating or cooling to optimize reaction rates.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In industrial applications, it may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one and 1-(2,3-Dichlorophenyl)-3-(methylamino)prop-2-en-1-one.
Uniqueness: The presence of the 2,3-dichlorophenyl group and the dimethylamino group imparts unique chemical and biological properties, distinguishing it from other related compounds. These structural features may influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C11H11Cl2NO |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(E)-1-(2,3-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)7-6-10(15)8-4-3-5-9(12)11(8)13/h3-7H,1-2H3/b7-6+ |
InChI Key |
ASPVWVLUKZKZFH-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


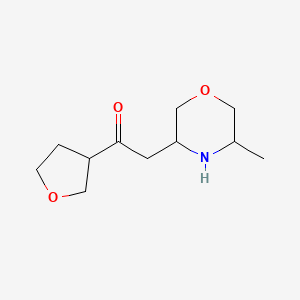
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
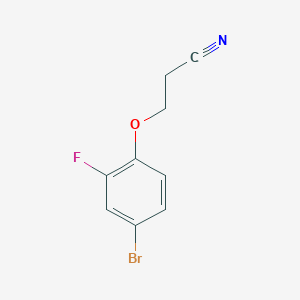
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
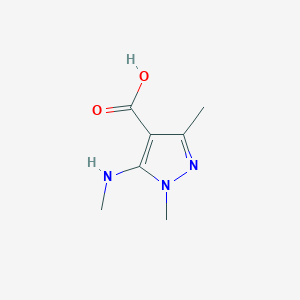
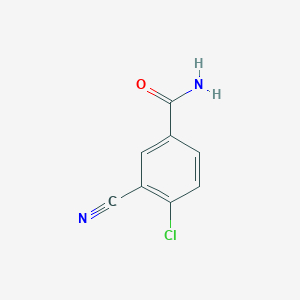
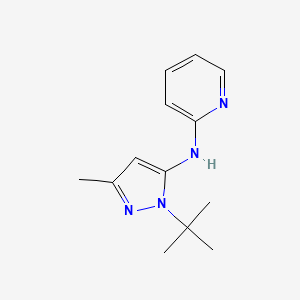
![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
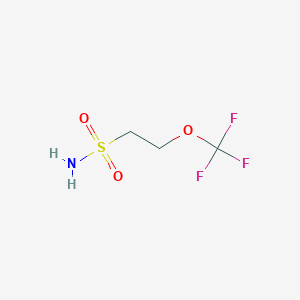

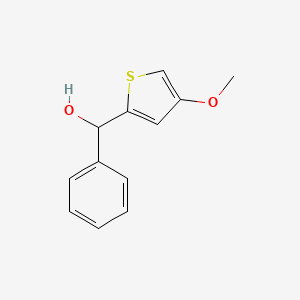
![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)
